Bis(Perfluorooctylsulfonyl)amine
Overview
Description
Bis(Perfluorooctylsulfonyl)amine is a chemical compound that belongs to the subclass of per- and polyfluoroalkyl substances1. It has a chemical formula of C₁₆HF₃₄NO₄S₂1.
Synthesis Analysis
The synthesis of Bis(Perfluorooctylsulfonyl)amine is not explicitly mentioned in the search results. However, similar compounds are typically synthesized by reacting perfluorooctanesulfonyl fluoride (POSF) with a secondary amine, such as diethylamine, in the presence of a base catalyst2.Molecular Structure Analysis
The molecular structure of Bis(Perfluorooctylsulfonyl)amine consists of 16 carbon atoms, 34 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms1. The exact structure can be represented by the canonical SMILES string provided1.
Chemical Reactions Analysis
Specific chemical reactions involving Bis(Perfluorooctylsulfonyl)amine are not mentioned in the search results. However, amines in general are known to act as weak organic bases, accepting a proton from water to form substituted ammonium ions3.Physical And Chemical Properties Analysis
Bis(Perfluorooctylsulfonyl)amine is a colorless, odorless, and insoluble liquid2. It has a molecular weight of 981.26 g/mol2. It is highly stable and resistant to hydrolysis, oxidation, and biodegradation2.Scientific Research Applications
Chemical Analysis and Synthesis
Bis(Perfluorooctylsulfonyl)amine and related compounds have been employed in chemical synthesis and analysis. For instance, N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), derivatives of bis(Perfluorooctylsulfonyl)amine, are used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. These compounds yield neutral trifluoroacetamides, which are advantageous in gas chromatography due to their volatility and sharp peak elution characteristics (Donike, 1973).
Polymer Science
Poly(amido-amine)s (PAAs) are synthetic polymers obtained from the polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s, a class of compounds related to bis(Perfluorooctylsulfonyl)amine. PAAs are used in various biomedical applications due to their solubility in water and other polar solvents, biodegradability, and biocompatibility. Their applications range from heavy-metal-ion-complexing polymers to non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).
Catalysis
Bis(Perfluorooctylsulfonyl)amine derivatives are utilized as catalysts in various chemical reactions. Metal bis(perfluorooctanesulfonyl)amides, for instance, serve as efficient Lewis acid catalysts in fluorous biphase systems for reactions like transesterifications and Friedel–Crafts acylations. These catalysts are notable for their selective solubility in lower fluorous phases and reusability without significant activity loss (Hao, Yoshida, & Nishikido, 2006).
Organic Chemistry
In organic chemistry, bis(Perfluorooctylsulfonyl)amine derivatives are instrumental in facilitating various synthesis reactions. Titanocene bis(perfluorooctanesulfonate) acts as a catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, demonstrating high activity and selectivity (Qiu et al., 2010).
Advanced Materials
Bis(Perfluorooctylsulfonyl)amine derivatives are also used in the development of advanced materials. For example, novel Brønsted acid-base ionic liquids derived from organic amines with bis(trifluoromethanesulfonyl) amidedemonstrate potential as materials for anhydrous proton conductors, showing promise for applications like hydrogen oxidation and oxygen reduction at electrodes under non-humidifying conditions (Susan, Noda, Mitsushima, & Watanabe, 2003).
Nanotechnology
In the field of nanotechnology, bis(Perfluorooctylsulfonyl)amine is explored as a transparent p-type dopant in carbon nanotubes. This application aims to improve conductivity while maintaining thermal stability and transparency, offering an alternative to conventional p-dopants like AuCl3. The inductive effect of bis(Perfluorooctylsulfonyl)amine derivatives enhances the performance of carbon nanotubes in various applications (Kim et al., 2010).
Environmental Applications
In environmental science, bis(Perfluorooctylsulfonyl)amine-related compounds have been used to create novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in treating dye solutions, highlighting their potential in water purification and environmental remediation efforts (Liu et al., 2012).
Safety And Hazards
Bis(Perfluorooctylsulfonyl)amine is a restricted substance5. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use2. Specific safety data or hazards associated with this compound are not mentioned in the search results.
Future Directions
The future directions for Bis(Perfluorooctylsulfonyl)amine are not explicitly mentioned in the search results. However, it is a versatile chemical compound that exhibits remarkable properties for scientific research2. It finds applications in diverse fields such as materials science, catalysis, and organic synthesis, owing to its unique structure and reactivity2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)octane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34NO4S2/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)56(52,53)51-57(54,55)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h51H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMKFQVVFJJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C8F17SO2)2NH, C16HF34NO4S2 | |
Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461500 | |
Record name | Bis(Perfluorooctylsulfonyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(Perfluorooctylsulfonyl)amine | |
CAS RN |
39847-41-1 | |
Record name | Bis(Perfluorooctylsulfonyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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